5-Formyl-3-methoxysalicylic acid

Übersicht

Beschreibung

5-Formyl-3-methoxysalicylic acid is a useful research compound. Its molecular formula is C9H8O5 and its molecular weight is 196.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-Formyl-3-methoxysalicylic acid (5-FMSA) is a derivative of salicylic acid, known for its diverse biological activities, particularly in anti-inflammatory and potential anticancer properties. This article explores the compound's biological activity, synthesizing findings from various studies and highlighting its therapeutic potential.

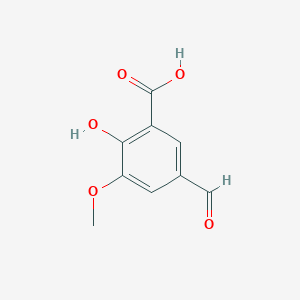

Chemical Structure and Synthesis

5-FMSA is characterized by a formyl group at the 5-position and a methoxy group at the 3-position of the salicylic acid backbone. The synthesis of 5-FMSA has been achieved through methods such as the Vilsmeier-Haaf reaction and formylation using paraformaldehyde, with characterization techniques including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirming its structure .

Anti-inflammatory Effects

Research indicates that 5-FMSA exhibits significant anti-inflammatory properties. A study demonstrated its ability to moderately inhibit pro-inflammatory mediators in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent . The compound's mechanism may involve the modulation of signaling pathways associated with inflammation, although further studies are necessary to elucidate these mechanisms fully.

Antioxidant Activity

5-FMSA's antioxidant capacity has been evaluated using various assays. The compound has shown potential in scavenging free radicals, which is crucial for mitigating oxidative stress-related diseases. For instance, it demonstrated a significant ability to reduce ABTS radical cations in vitro, indicating its role as an effective antioxidant .

Case Studies and Research Findings

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research, particularly in anti-inflammatory and antioxidant domains. While initial findings are encouraging, comprehensive studies are essential to confirm these activities and explore the molecular mechanisms involved. Future research should focus on:

- In vivo studies to assess the therapeutic efficacy and safety of 5-FMSA.

- Mechanistic investigations to understand how 5-FMSA interacts with cellular pathways.

- Clinical trials to evaluate its potential as a treatment option for inflammatory diseases and cancer.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 5-formyl-3-methoxysalicylic acid exhibits significant biological activities, particularly in the realm of anti-inflammatory effects.

Anti-inflammatory Properties

Studies have shown that this compound can moderately inhibit the production of pro-inflammatory mediators in lipopolysaccharide-stimulated macrophages, suggesting potential therapeutic applications in treating inflammatory conditions.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.25 µM |

| Pseudomonas aeruginosa | 0.30 µM |

| Staphylococcus aureus | 0.50 µM |

| Candida albicans | 0.40 µM |

These results indicate its potential as a therapeutic agent for treating infections caused by these microorganisms.

Applications in Research

This compound serves as a valuable tool in various research studies:

Fluorescence Studies

The compound has been utilized in studies focusing on its fluorescence properties, which can aid in understanding its interactions with biological macromolecules.

Interaction Studies

Research involving binding studies with enzymes and receptors involved in inflammatory pathways provides insights into the mechanisms underlying its biological effects and potential therapeutic uses.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound, which may influence their biological activities:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 5-Methoxysalicylic Acid | C8H8O4 | Exhibits anti-inflammatory properties |

| 5-Aminosalicylic Acid | C7H8N2O3 | Used in treating inflammatory bowel disease |

| 2-Hydroxy-3-methoxybenzoic Acid | C9H10O4 | Known for its antioxidant properties |

This comparison underscores the diversity within salicylic acid derivatives and their unique biological activities.

Eigenschaften

IUPAC Name |

5-formyl-2-hydroxy-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-7-3-5(4-10)2-6(8(7)11)9(12)13/h2-4,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDQSVBNFNFXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188574 | |

| Record name | 5-Formyl-3-methoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3507-08-2 | |

| Record name | 5-Formyl-2-hydroxy-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3507-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formyl-3-methoxysalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003507082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Formyl-3-methoxysalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-formyl-3-methoxysalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Carboxyvanillin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAB6WAR3X5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the key chemical reactions involving 5-Carboxyvanillin?

A1: 5-Carboxyvanillin exhibits versatile reactivity due to its unique structure featuring both aldehyde and carboxylic acid functionalities. Research highlights several key reactions:

- Condensation Reactions: 5-Carboxyvanillin readily undergoes condensation reactions with various amines to yield 2-Hydroxy-3-methoxy-5-alkylazomethin-N-alkylbenzoesäureamide derivatives. [] It also condenses with methylene active compounds like malonic acid to form substituted cinnamic acids and ω-acetylstyrene compounds. []

- Nitroalkane Formation: Reactions with nitroparaffins lead to the formation of corresponding nitroalkane derivatives from both 5-Carboxyvanillin and its methyl ester, 5-Carbomethoxyvanillin. []

Q2: How is 5-Carboxyvanillin synthesized?

A2: While several synthetic approaches might exist, a novel method utilizes o-Vanillic acid as the starting material. Reacting o-Vanillic acid with hexamethylentetramine leads to the formation of 5-Carboxyvanillin. [] An alternative synthesis is also reported, although details are limited. [] Interestingly, 5-Carboxyvanillin was also isolated from a copper-rich peat, indicating a potential natural source. []

Q3: Why are the derivatives of 5-Carboxyvanillin of interest to researchers?

A3: The derivatives of 5-Carboxyvanillin, particularly those resulting from condensation reactions, are valuable for studying the reactivity of aromatic dialdehydes. For instance, 4-Alkoxy-5-methoxy-isophthalaldehydes, synthesized from 5-Carboxyvanillin or its alkyl ethers, are reacted with nitromethane and malonic acid. These reactions provide insights into the behavior of aromatic dialdehydes in forming substituted 1,3-Bis-(β-nitrovinyl)-benzenes and β-(2-Alkoxy-3-methoxyzimtsaure-5)-acrylsäuren respectively. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.